molecular formula C30H27N3O2 B12507961 1,3-bis[(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2H-isoindole

1,3-bis[(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2H-isoindole

Cat. No.: B12507961
M. Wt: 461.6 g/mol
InChI Key: JUVUVRRDXNHUAM-UHFFFAOYSA-N
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Description

1,3-bis[(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2H-isoindole is a complex organic compound that belongs to the class of heterocyclic compounds It features an isoindole core substituted with oxazole rings, which are further functionalized with benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis[(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2H-isoindole typically involves multi-step organic reactions. One common method includes the condensation of isoindole derivatives with oxazole precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,3-bis[(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2H-isoindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydro compounds.

Scientific Research Applications

1,3-bis[(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2H-isoindole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1,3-bis[(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2H-isoindole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1,3-bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2H-isoindole
  • **1,3-bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2H-isoindole

Uniqueness

1,3-bis[(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2H-isoindole is unique due to its specific structural arrangement and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H27N3O2

Molecular Weight

461.6 g/mol

IUPAC Name

4-benzyl-2-[[3-[(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C30H27N3O2/c1-3-9-21(10-4-1)15-23-19-34-29(31-23)17-27-25-13-7-8-14-26(25)28(33-27)18-30-32-24(20-35-30)16-22-11-5-2-6-12-22/h1-14,17-18,23-24,33H,15-16,19-20H2

InChI Key

JUVUVRRDXNHUAM-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(O1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)CC5=CC=CC=C5)N2)CC6=CC=CC=C6

Origin of Product

United States

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